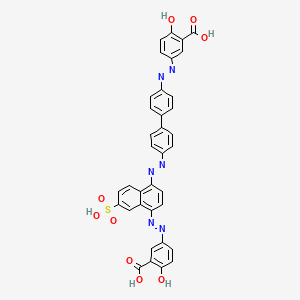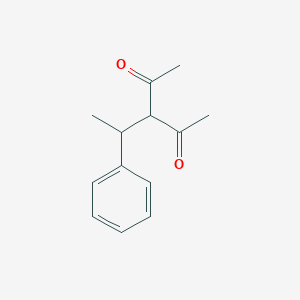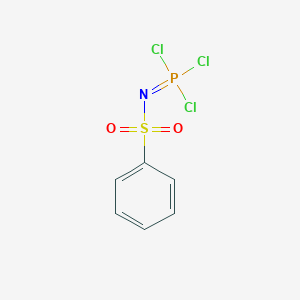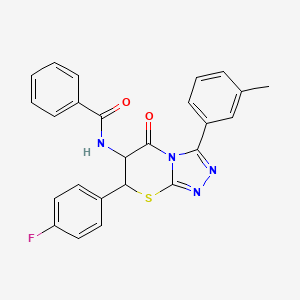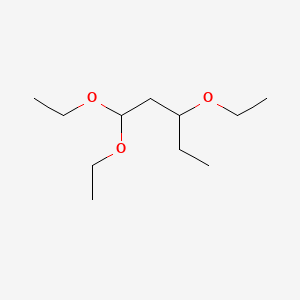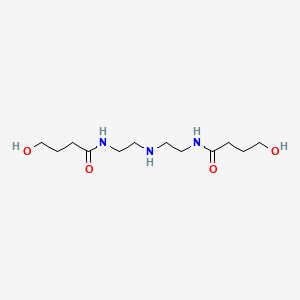
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide): is an organic compound with the molecular formula C12H25N3O4 . It is known for its white crystalline solid form and its solubility in water and some organic solvents . This compound is used in various chemical applications, including as a surfactant and buffer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) typically involves the reaction of 4-hydroxybutyramide with N,N-bis(2-hydroxyethyl)ethylenediamine under suitable conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . These interactions can stabilize proteins and enzymes, enhancing their activity and stability. The compound’s surfactant properties also play a role in its mechanism of action, aiding in the solubilization and stabilization of various molecules .
Comparación Con Compuestos Similares
- N,N’-[Azanediyldi(ethane-2,1-diyl)]bis(4-hydroxybutanamide)
- Butanamide, N,N’-(iminodi-2,1-ethanediyl)bis[4-hydroxy-]
Comparison: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) is unique due to its specific molecular structure, which imparts distinct properties such as higher solubility in water and enhanced stabilizing effects on proteins and enzymes . Compared to similar compounds, it offers better performance in biochemical assays and industrial applications .
Propiedades
Número CAS |
23147-44-6 |
|---|---|
Fórmula molecular |
C12H25N3O4 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
4-hydroxy-N-[2-[2-(4-hydroxybutanoylamino)ethylamino]ethyl]butanamide |
InChI |
InChI=1S/C12H25N3O4/c16-9-1-3-11(18)14-7-5-13-6-8-15-12(19)4-2-10-17/h13,16-17H,1-10H2,(H,14,18)(H,15,19) |
Clave InChI |
VXSQUWDOJDCHLX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCCNCCNC(=O)CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


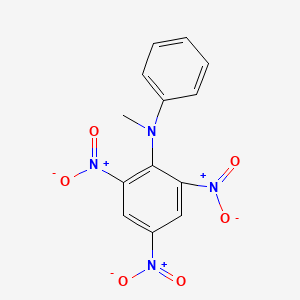
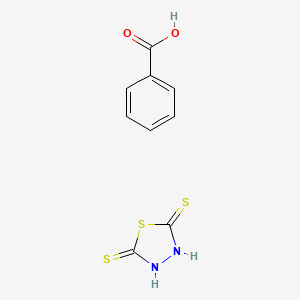

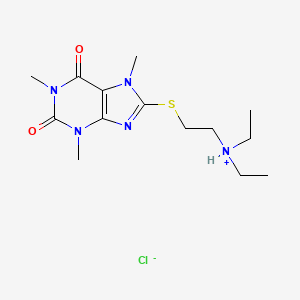


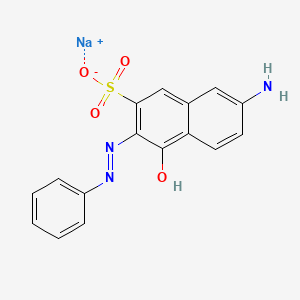
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
